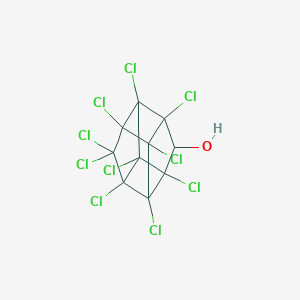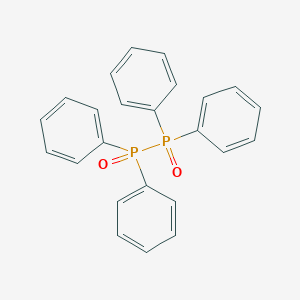
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide, also known as TPPD, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties. TPPD is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. In
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or protein. The complex formation can result in the inhibition of the enzyme activity or the modulation of protein-protein interactions. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to bind to the heme iron center of cytochrome P450, which is essential for its enzymatic activity. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also interact with the active site of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemische Und Physiologische Effekte
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. Inhibition of cytochrome P450 can result in the alteration of drug metabolism and the accumulation of toxic metabolites. Inhibition of monoamine oxidase can result in the modulation of neurotransmitter levels, which can affect mood and behavior. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has several advantages for lab experiments such as its high stability, solubility in organic solvents, and ease of synthesis. However, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also have limitations such as its potential toxicity and the need for specialized equipment for handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthetic methods for the preparation of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide derivatives with improved properties. The exploration of the mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide and its interaction with target enzymes and proteins can also provide insights into the design of new drugs and therapeutic strategies.
Synthesemethoden
The synthesis of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide involves the reaction of triphenylphosphine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. The yield of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been extensively studied in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been used as a ligand in catalytic reactions, as a reagent in organic synthesis, and as a stabilizer for reactive intermediates. In biochemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to inhibit the activity of certain enzymes such as cytochrome P450 and monoamine oxidase. In medicinal chemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1054-59-7 |
|---|---|
Produktname |
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide |
Molekularformel |
C24H20O2P2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[diphenylphosphoryl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H20O2P2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
CUJMYQJVFIFJNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
1054-59-7 |
Synonyme |
(diphenylphosphoryl-phenyl-phosphoryl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



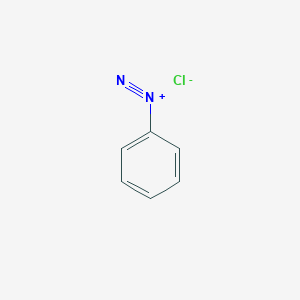
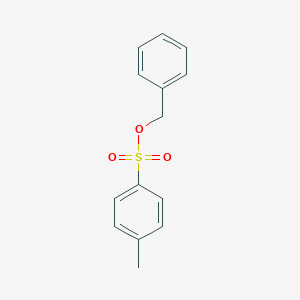
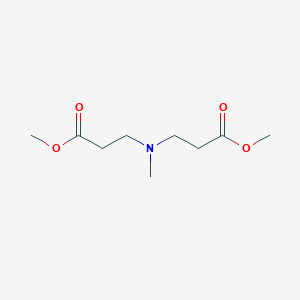
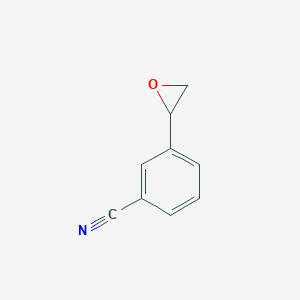
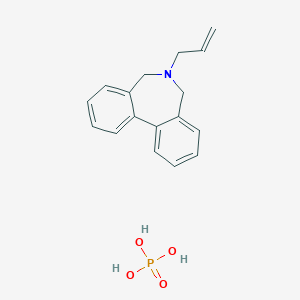
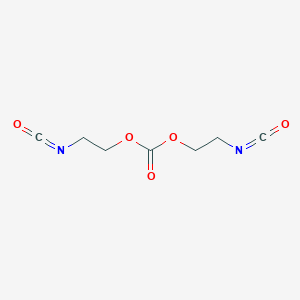
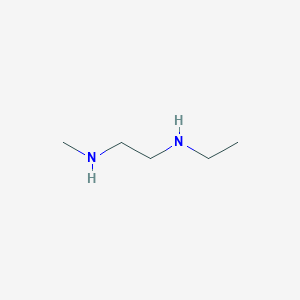

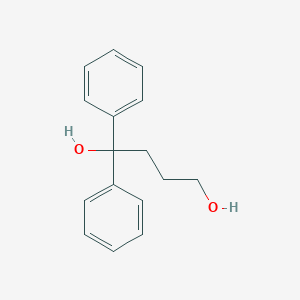
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)


